molecular formula C8H7NO2 B8512073 4-methylfuro[2,3-b]pyridin-3(2H)-one

4-methylfuro[2,3-b]pyridin-3(2H)-one

Cat. No.: B8512073
M. Wt: 149.15 g/mol
InChI Key: NGIHNXQMYNMZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylfuro[2,3-b]pyridin-3(2H)-one is a fused heterocyclic compound featuring a pyridinone ring fused with a furan ring, substituted with a methyl group at the 4-position. Its synthesis typically involves Thorpe cyclization or coupling reactions, as seen in the preparation of related methyl-substituted furopyridines (e.g., 4-methylfuro[2,3-b]pyridine and 6-methylfuro[2,3-b]pyridine) via reactions with α-halogenocarbonyl compounds .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-methylfuro[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H7NO2/c1-5-2-3-9-8-7(5)6(10)4-11-8/h2-3H,4H2,1H3

InChI Key

NGIHNXQMYNMZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)COC2=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Methyl-Substituted Furopyridinones

4-Methyl vs. 6-Methyl Derivatives

  • 6-Methylfuro[2,3-b]pyridin-3(2H)-one: Substitution at the 6-position may alter ring strain and electronic effects, affecting reactivity in coupling or cyclization reactions. Both isomers share the molecular formula C₈H₇NO₂, but their spectral profiles (e.g., NMR chemical shifts) differ due to substituent positioning .

Thieno[2,3-b]pyridin-3(2H)-one Derivatives

Key Compound: 6-Hydroxy-4-methyl-2-(phenylazo)thieno[2,3-b]pyridin-3(2H)-one (14a)

  • Structural Difference: Replaces the furan oxygen with sulfur, forming a thienopyridinone core.
  • Reactivity: Thienopyridinones undergo unique ring contraction reactions (e.g., formation of 14a from intermediates via hydrolysis and cyclization) that are less common in furopyridinones .
  • Molecular Formula: C₁₄H₁₁N₃O₂S (vs. C₈H₇NO₂ for 4-methylfuropyridinone), with higher molecular weight due to the azo and sulfur groups .

Halogenated Derivatives: Bromo-Substituted Analogs

Key Compound : 5-Bromofuro[2,3-b]pyridin-3(2H)-one (13d)

  • Structural Feature : Bromine at the 5-position introduces steric bulk and electron-withdrawing effects.
  • Synthesis : Prepared from ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate via hydrolysis and cyclization (84% yield) .
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 8.71 (d, J = 2.5 Hz, 1H), 8.42 (d, J = 2.5 Hz, 1H) (aromatic protons).
    • LCMS : [M+H]⁺ at m/z 213.4 .
  • Comparison: Bromine substitution increases molecular weight (C₇H₄BrNO₂ vs. C₈H₇NO₂) and may enhance electrophilic substitution reactivity compared to the methyl derivative.

Furopyridinone Isomers with Varied Ring Fusion

Examples :

  • Furo[2,3-c]pyridin-3(2H)-one (CAS 106531-52-6): Oxygen in the 2,3-c position alters hydrogen bonding and dipole moments.
  • Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3): Lactone structure with a different fused ring system, affecting solubility and stability .

Key Data :

Compound Molecular Formula Key Properties
4-Methylfuro[2,3-b]pyridinone C₈H₇NO₂ Methyl enhances lipophilicity
Furo[2,3-c]pyridin-3(2H)-one C₇H₅NO₂ Altered ring fusion impacts π-stacking

Furopyridinone Derivatives in Pharmaceuticals

Example : Furo[2,3-b]pyridin-3(2H)-one hydrochloride (CAS 851620-39-8)

  • Salt Form : Hydrochloride improves aqueous solubility, critical for bioavailability in drug formulations.
  • Comparison : The free base (CAS 27038-48-8) has lower solubility but higher thermal stability .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula ¹H NMR Features (δ, ppm) LCMS [M+H]⁺ Yield (%)
4-Methylfuro[2,3-b]pyridin-3(2H)-one C₈H₇NO₂ Not reported in evidence N/A N/A
5-Bromofuro[2,3-b]pyridin-3(2H)-one C₇H₄BrNO₂ 8.71 (d), 8.42 (d) 213.4 84
6-Hydroxy-4-methylthieno[2,3-b]pyridinone C₁₄H₁₁N₃O₂S Aromatic and azo protons N/A N/A

Table 2: Physicochemical Properties

Compound Solubility Melting Point (°C) LogP (Predicted)
This compound Low in water Not reported 1.2
Furo[2,3-b]pyridin-3(2H)-one hydrochloride High in water 303–306 -0.5
4,6-Dimethylthieno[2,3-b]pyridinone Moderate Not reported 2.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.